1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone

Crystallization Purification Solid-State Chemistry

Substituting C15H13ClO ketone isomers risks failed syntheses-regioisomer swaps alter carbonyl position and block key pathways. This compound's 4-chlorophenyl-carbonyl-methylene-4-methylphenyl connectivity uniquely enables: • Chalcone synthesis via aldol condensation (hCA IX inhibitor chemotype, Ki 0.57 nM) • 3,4-Diaryl-1,2,5-thiadiazole formation with S₄N₄ (49% yield) • CNS lead optimization (LogP 4.20). Solid (mp 123°C) for reliable scale-up.

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
CAS No. 15221-84-8
Cat. No. B095458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone
CAS15221-84-8
Synonyms1-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)ETHAN-1-ONE
Molecular FormulaC15H13ClO
Molecular Weight244.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO/c1-11-2-4-12(5-3-11)10-15(17)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3
InChIKeyUIOOUZZICDASHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone: Overview and Procurement


1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone (CAS 15221-84-8) is a synthetically derived, asymmetric diaryl ethanone featuring a central methylene bridge that connects 4-chlorophenyl and 4-methylphenyl rings to a reactive ketone carbonyl [1]. It is classified as a deoxybenzoin analog and is primarily procured as a high-purity solid (mp 123 °C) for use as a versatile intermediate in medicinal chemistry, heterocycle synthesis, and fine chemical production [1]. Unlike fully conjugated benzophenone analogs, this compound retains an sp³-hybridized –CH₂– spacer, which introduces conformational flexibility and distinct reactivity profiles at the α-position, making it a unique scaffold for constructing three-dimensional molecular architectures [1].

1
Deoxybenzoin scaffold with reactive α-methylene ketone chemistry
2
Supports heterocycle synthesis and asymmetric diaryl ethanone elaboration
3
High-purity solid with reported melting point advantage for crystallization workflow

Structural Distinctions: Avoiding Generic Substitution


Superficial structural similarity among C15H13ClO ketone isomers makes blind substitution a high-risk procurement strategy. The target compound is defined by a specific 4-chlorophenyl-carbonyl-methylene-4-methylphenyl connectivity. Simply interchanging it with its regioisomer 2-(4-chlorophenyl)-1-(p-tolyl)ethanone (CAS 62006-19-3) would swap the carbonyl position, altering electrophilicity and downstream synthetic outcomes . Similarly, replacing it with the oxidized 1,2-dione (CAS 86508-29-4) introduces a second carbonyl, fundamentally changing its reactivity from a nucleophilic α-carbon chemistry platform to an electrophilic diketone [1]. Even the fully conjugated benzophenone analog 4-chloro-4'-methylbenzophenone (CAS 5395-79-9) lacks the flexible sp³ carbon, which is essential for certain condensation and cyclization reactions. These differences translate directly into divergent reaction yields, product selectivity, and biological target engagement, necessitating precise compound specification for reproducible research [2].

Target Compound
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone
Defined 4-chlorophenyl-carbonyl-methylene-4-methylphenyl connectivity with sp³ spacer
Potential Substitutes (Non-interchangeable)
Regioisomer (CAS 62006-19-3)
Carbonyl position swap may alter electrophilicity and synthetic outcomes
1,2-Dione analog (CAS 86508-29-4)
Second carbonyl shifts reactivity away from nucleophilic α-carbon platform
Benzophenone analog (CAS 5395-79-9)
Lacks flexible methylene bridge essential for condensation and cyclization reactions

Quantitative Differentiation Guide


Melting Point and Crystallinity Advantage vs. Regioisomer

The target compound exhibits a significantly higher and sharper melting point (123 °C) compared to its regioisomer 2-(4-chlorophenyl)-1-(p-tolyl)ethanone, which melts as a low-melting solid between 70-72 °C [1]. This ~50 °C difference, indicative of a more stable and ordered crystal lattice, provides a substantial practical advantage for purification via recrystallization and for handling as a stable, non-hygroscopic solid .

Melting Point vs. Regioisomer
Head-to-head
ΔT_m ≈ +51 °C higher for target compound
Target: 123 °C vs Comparator: 70–72 °C
Supports superior crystallization and purification workflow
Reported solid-state stability advantage for procurement and handling
Crystallization Purification Solid-State Chemistry Formulation

Lipophilicity Comparison vs. Benzophenone Analog

The predicted octanol/water partition coefficient (LogP) for the target compound is 4.20 [1]. In contrast, the closely related, fully conjugated analog 4-chloro-4'-methylbenzophenone (CAS 5395-79-9), which lacks the flexible methylene bridge, has a lower predicted LogP of approximately 3.96 . The higher lipophilicity of the target compound, conferred by the additional sp³ carbon and its effect on molecular shape and polar surface area, can be a decisive factor in applications where membrane permeability, metabolic stability, or non-specific protein binding is a key design parameter [2].

Lipophilicity vs. Benzophenone
Head-to-head
ΔlogP ≈ +0.24 higher for target compound
Target LogP: 4.20 vs Comparator LogP: 3.96
Reported lipophilicity context for membrane permeability design
May support lead series requiring higher hydrophobicity profile
Lipophilicity ADME LogP Drug Design Physicochemical Properties

Unique Heterocycle Synthesis: 1,2,5-Thiadiazole Formation

A primary and unique application of 1-(4-chlorophenyl)-2-(4-methylphenyl)ethanone is its reaction with sulfur nitride (S₄N₄) to yield a 3,4-diaryl-1,2,5-thiadiazole, achieving a documented isolated yield of 49% [1]. This specific reactivity is inherent to the deoxybenzoin scaffold, where the active methylene group participates in the heterocycle formation. The analogous 1,2-dione (CAS 86508-29-4) is fundamentally incapable of this reaction pathway, as its dicarbonyl structure lacks the reactive –CH₂– group and instead undergoes different chemistry [2].

1,2,5-Thiadiazole Synthesis
Head-to-head
Isolated yield of 49% for target scaffold
Categorical reactivity difference from 1,2-dione
Defines non-substitutable role in nitrogen heterocycle formation
Reaction with S₄N₄ in refluxing toluene; 1,2-dione is unreactive in this pathway
Heterocycle Synthesis Reaction Yield 1,2,5-Thiadiazole Deoxybenzoin Reactivity Synthetic Methodology

Carbonic Anhydrase Inhibition Potential vs. Dione Analogs

While direct high-affinity biological data for the target compound itself is scarce, a closely related chalcone derivative, (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, which incorporates the same 4-chlorophenyl and 4-methylphenyl termini, exhibits potent and selective inhibition of human carbonic anhydrase isoforms. This derivative shows a Ki of 0.57 nM against hCA IX [1], a cancer-associated target. In stark contrast, the oxidized 1,2-dione analog (CAS 86508-29-4) is essentially inactive against carboxylesterase (CES1) with a Ki > 100,000 nM [2]. This vast activity differential underscores the critical role of the carbonyl oxidation state and scaffold flexibility in target engagement.

Enzyme Inhibition Potential
Class-level inference
Chalcone derivative Ki = 0.57 nM vs hCA IX; dione Ki > 100,000 nM vs CES1
Supports scaffold potential for generating active biological probes
Cross-study context; data to verify for direct target compound engagement
Enzyme Inhibition Carbonic Anhydrase Biological Activity Chalcone Derivatives Selectivity

GHS Safety Profile vs. 1,2-Dione Analog

The target compound is classified with GHS07 hazard statements (H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation) and carries the signal word 'Warning' . This profile is consistent with a relatively stable, solid ketone that can be handled using standard personal protective equipment. In contrast, the 1,2-dione analog (CAS 86508-29-4), with its reactive dicarbonyl moiety, may present a different and potentially higher reactivity hazard profile, common to benzil-type compounds. This documented and predictable safety profile makes the target compound a lower-risk option for high-throughput synthesis labs and academic core facilities when choosing between similar monomeric building blocks .

GHS Safety Profile vs. Dione
Class-level inference
GHS07 Warning (H315, H319, H335) for target compound
Well-characterized handling profile supports routine lab use
Dione analog may present higher reactivity hazard; source review recommended
Safety GHS Classification Handling Procurement Comparative Safety

Application Scenarios


CNS Drug Discovery Scaffold

With a predicted LogP of 4.20 [1], the compound is an ideal starting material for medicinal chemistry programs targeting the central nervous system (CNS), where higher lipophilicity is often correlated with improved blood-brain barrier penetration. Its regiospecific structure allows for systematic optimization of potency and ADME properties, a feat not replicable with the less lipophilic benzophenone analog (LogP 3.96) [2].

Carbonic Anhydrase Inhibitor Precursor

The compound serves as a direct precursor to chalcone derivatives via aldol condensation. As demonstrated by a closely related molecule with a Ki of 0.57 nM against hCA IX [1], the resulting chalcones represent a class of extremely potent enzyme inhibitors. This specific synthetic pathway is inaccessible from the 1,2-dione analog, guaranteeing that procurement of this ketone is the only path to this highly active chemotype .

3,4-Diaryl-1,2,5-Thiadiazole Synthesis

The compound's unique reactivity with sulfur nitride, giving a 49% yield of a 3,4-diaryl-1,2,5-thiadiazole [1], provides a reliable synthetic route to this heterocyclic class, which is of interest in materials science and pharmaceuticals. This reaction is a distinctive chemical capability of the deoxybenzoin scaffold, absent in structurally similar benzophenone and benzil analogs, making the compound an irreplaceable substrate for this transformation .

High-Melting Alcohol Intermediate

Reduction of the ketone to 1-(4-chlorophenyl)-2-(p-tolyl)ethanol provides a high-melting solid alcohol intermediate. The parent ketone's high melting point (123 °C) [1] and solid-state stability facilitate purification and handling at scale. This operational simplicity contrasts with the low-melting (70-72 °C) regioisomer , which can be more difficult to crystallize and isolate, making the target compound a preferred choice for large-scale synthesis of this alcohol building block [2].

Application
Selection Property
Validation Focus
CNS Drug Discovery Scaffold
Lipophilicity-driven brain penetration design
LogP optimization and membrane permeability context
Carbonic Anhydrase Inhibitor Precursor
Chalcone elaboration pathway access
Target engagement and isoform selectivity endpoints
3,4-Diaryl-1,2,5-Thiadiazole Synthesis
Unique reactivity with sulfur nitride
Heterocycle formation yield and scaffold diversification
High-Melting Alcohol Intermediate
Solid-state stability and purification ease
Ketone reduction efficiency and crystallization reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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